molecular formula C12H19NO B1516910 3-(2-Ethylphenoxy)-N-methyl-1-propanamine CAS No. 915922-98-4

3-(2-Ethylphenoxy)-N-methyl-1-propanamine

Cat. No.: B1516910
CAS No.: 915922-98-4
M. Wt: 193.28 g/mol
InChI Key: KXCPWLCGTFYYIM-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its molecular weight and CAS number .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule, including its bond lengths and angles, and any functional groups present .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This includes its reactivity, what products are formed, and under what conditions .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It also includes its spectral data (IR, NMR, MS) which can be used to confirm its structure .

Scientific Research Applications

Analytical Chemistry Applications

  • Identification and Differentiation of Regioisomers : Deruiter et al. (1990) developed analytical methods to distinguish positional isomers of N-substituted 3,4-methylenedioxyamphetamines, which are structurally related to "3-(2-Ethylphenoxy)-N-methyl-1-propanamine," using liquid chromatography and mass spectral analysis. These methods are crucial for forensic analysis, offering insights into the structural identification and differentiation of closely related compounds (Deruiter, Clark, & Noggle, 1990).

Pharmacokinetics and Metabolism Studies

  • Selective Androgen Receptor Modulators : Wu et al. (2006) investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, providing a basis for understanding how structurally related propanamides, including "this compound," might be metabolized and distributed within biological systems (Wu et al., 2006).

Material Science

  • Polymer Science : Trejo-Machin et al. (2017) explored the use of phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation, a relevant application for compounds with hydroxyphenyl groups that could potentially extend to the functionalities present in "this compound" derivatives. This research shows the potential of using such compounds in the development of new materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Receptor Studies

  • Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) described the synthesis and pre-clinical testing of a neurokinin-1 receptor antagonist that is effective in models relevant to emesis and depression. While not directly related to "this compound," this study exemplifies how structurally related compounds can impact receptor binding and efficacy, highlighting the potential for therapeutic applications (Harrison et al., 2001).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

This includes understanding the compound’s toxicity, flammability, and environmental impact. It also includes precautions that need to be taken while handling and storing the compound .

Future Directions

Future directions could include potential applications of the compound, or areas of research that could be explored .

Properties

IUPAC Name

3-(2-ethylphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-11-7-4-5-8-12(11)14-10-6-9-13-2/h4-5,7-8,13H,3,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPWLCGTFYYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651091
Record name 3-(2-Ethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-98-4
Record name 3-(2-Ethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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